2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane

Pharmaceutical Analysis Reference Standards Synthetic Chemistry

CAS 66722-57-4, formally 2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane, is a synthetic epoxide (oxirane) intermediate with a molecular formula of C15H22O4 and a molecular weight of 266.33 g/mol. It is a clear, colorless oil at room temperature with a predicted density of 1.084±0.06 g/cm³ and a boiling point of 362.6±22.0 °C.

Molecular Formula C15H22O4
Molecular Weight 266.33 g/mol
CAS No. 66722-57-4
Cat. No. B023822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane
CAS66722-57-4
Synonyms2-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane; _x000B_[[4-[[2-Isopropoxyethoxy]methyl]phenoxy]methyl]oxirane; _x000B_
Molecular FormulaC15H22O4
Molecular Weight266.33 g/mol
Structural Identifiers
SMILESCC(C)OCCOCC1=CC=C(C=C1)OCC2CO2
InChIInChI=1S/C15H22O4/c1-12(2)17-8-7-16-9-13-3-5-14(6-4-13)18-10-15-11-19-15/h3-6,12,15H,7-11H2,1-2H3
InChIKeyRTXODTOQINKROX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CAS 66722-57-4 (Bisoprolol Epoxide Impurity) for Pharmaceutical Development & Procurement


CAS 66722-57-4, formally 2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane, is a synthetic epoxide (oxirane) intermediate with a molecular formula of C15H22O4 and a molecular weight of 266.33 g/mol . It is a clear, colorless oil at room temperature with a predicted density of 1.084±0.06 g/cm³ and a boiling point of 362.6±22.0 °C . This compound is primarily recognized as a process-related impurity and a key synthetic intermediate in the manufacture of Bisoprolol, a selective β1-adrenergic receptor blocker [1]. Its procurement is typically for analytical method development, method validation (AMV), quality control (QC) applications, or as a reference standard for pharmaceutical research and development .

Why General-Purpose Epoxides Cannot Replace CAS 66722-57-4 in Bisoprolol Synthesis


In the context of Bisoprolol production and analytical control, substituting CAS 66722-57-4 with a structurally similar epoxide, such as glycidyl ethers or simpler aryl epoxides, is not feasible. The specific 4-[(2-isopropoxyethoxy)methyl]phenoxy substituent is not a generic moiety; it is the critical structural fragment that defines both the active pharmaceutical ingredient (API) and its associated impurities. Substitution would alter reaction kinetics and regioselectivity during the key ring-opening step with isopropylamine, leading to a different final product . Furthermore, for analytical applications, this compound serves as a specific reference standard (e.g., Bisoprolol Impurity 8) . Its use is mandated by pharmacopeial guidelines for impurity profiling and method validation; any other compound, regardless of similar epoxide reactivity, would be analytically invalid, as it would not correspond to the specific impurity being monitored .

Evidence-Based Differentiation of CAS 66722-57-4 for Procurement and Use


Validated Purity Levels for Analytical and Synthetic Use

The commercially available standard for CAS 66722-57-4 is consistently provided at high purity levels, with multiple vendors specifying a purity of ≥95% as determined by HPLC . One certificate of analysis (CoA) for a batch of this compound reports a purity by HPLC in the range of 95-98% . This defined purity is critical for its use as a quantitative reference standard in analytical method validation and quality control, a role for which a generic or lower-purity epoxide would be unsuitable [1].

Pharmaceutical Analysis Reference Standards Synthetic Chemistry Impurity Profiling

Regulatory-Specific Impurity Identification for ANDA Submissions

CAS 66722-57-4 is a designated pharmaceutical impurity, identified as 'Bisoprolol Epoxide Impurity' or 'Bisoprolol Impurity 8' [1]. It is a critical component of impurity profiling methods required for Abbreviated New Drug Applications (ANDAs) and commercial production quality control [2]. The compound is supplied with detailed characterization data compliant with regulatory guidelines, a key differentiator from a simple synthetic intermediate [3]. This regulatory designation is unique to this specific molecular structure and cannot be met by any analog.

Regulatory Compliance ANDA Impurity Control Quality Control

Defined Storage and Handling Specifications for Material Integrity

Technical datasheets specify a storage temperature of 2-8°C in a refrigerator to maintain stability . Alternative suppliers provide more stringent guidelines, recommending storage at -20°C for long-term stability of the neat compound and -80°C for solutions . This defined temperature sensitivity, which is typical for reactive epoxides but is specifically documented for this compound, is a critical parameter for supply chain management and ensuring the integrity of the material upon receipt, unlike less reactive intermediates.

Material Storage Stability Supply Chain Quality Assurance

Physicochemical Properties for Predictive Processing and Synthesis

The compound's physicochemical properties have been predicted and are reported as a colorless oil with a density of 1.084±0.06 g/cm³, a boiling point of 362.6±22.0 °C, and a flash point of 118.2 °C . Solubility data indicates it is slightly soluble in chloroform and sparingly soluble in methanol . These specific physical properties provide a quantitative basis for process engineering, safety assessments, and purification strategy, distinguishing it from other epoxides that may have different handling and safety profiles.

Process Chemistry Reaction Engineering Material Properties Synthetic Route Design

Primary Application Scenarios for CAS 66722-57-4 in Pharmaceutical R&D and Manufacturing


Certified Reference Standard for Bisoprolol Impurity Profiling

As a designated impurity (Bisoprolol Epoxide Impurity / Impurity 8), CAS 66722-57-4 is the required reference standard for developing and validating HPLC or UPLC methods to monitor and quantify this specific process-related impurity in Bisoprolol drug substance and finished product [1]. Its high certified purity is essential for accurate quantitation, ensuring compliance with ICH guidelines on impurities in new drug substances .

Key Intermediate in Bisoprolol API Manufacturing

In the commercial synthesis of Bisoprolol, 4-[(2-isopropoxyethoxy)methyl]phenol is reacted with epichlorohydrin to generate CAS 66722-57-4 as a crucial epoxide intermediate . This epoxide is then subjected to a ring-opening reaction with isopropylamine to yield the final API, Bisoprolol . This specific epoxide is the sole viable intermediate for this established synthetic route.

Precursor for Isotopically Labeled Analytical Tools

The unlabeled CAS 66722-57-4 serves as the direct precursor for the synthesis of its deuterated analog, [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5 . This labeled version is a critical internal standard for LC-MS/MS bioanalytical studies, enabling accurate quantification of Bisoprolol and its metabolites in complex biological matrices due to its near-identical physicochemical behavior and distinct mass shift .

Chiral Epoxide for Enantioselective Synthesis of Radioligands

The chiral epoxide form of this compound is a key building block for the stereo-conservative synthesis of (R)- and (S)-bisoprolol enantiomers [2]. This application is particularly important in academic and pharmaceutical research for preparing enantiomerically pure radioligands, such as carbon-11 labeled bisoprolol, for positron emission tomography (PET) imaging studies of β1-adrenergic receptors [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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